Physicochemical Properties of Methyl-(3-nitrophenyl)arsinic Acid: A Technical Guide
Physicochemical Properties of Methyl-(3-nitrophenyl)arsinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl-(3-nitrophenyl)arsinic acid. Due to the limited availability of experimental data for this specific compound, information from closely related analogues, namely 3-nitrophenylarsonic acid and 4-nitrophenylarsonic acid, is included to provide a more complete profile. All quantitative data is presented in a structured format for clarity and ease of comparison.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Methyl-(3-nitrophenyl)arsinic acid and its relevant analogues. It is important to note that some of the data presented are for structurally similar compounds and should be considered as estimates for the target molecule.
| Property | Value | Source |
| Chemical Name | Methyl-(3-nitrophenyl)arsinic acid | N/A |
| CAS Number | 7477-95-4 | [1] |
| Molecular Formula | C7H8AsNO4 | [1] |
| Molecular Weight | 245.066 g/mol | [1] |
| Melting Point | >300 °C (for 3-Nitrophenylarsonic acid) | [2] |
| Boiling Point | 529.0±52.0 °C (Predicted for 3-Nitrophenylarsonic acid) | [2] |
| Solubility | Slightly soluble (2.1 g/L at 25 °C for 4-Nitrophenylarsonic acid) | [3] |
| pKa1 | 3.41 (Predicted for 3-Nitrophenylarsonic acid) | [2][4][5][6] |
| pKa2 | 7.80 (Predicted for 3-Nitrophenylarsonic acid) | [2][4][5] |
Experimental Protocols
Synthesis of Arylarsonic Acids via the Bart Reaction
A general and widely applicable method for the synthesis of arylarsonic acids is the Bart reaction. This procedure involves the reaction of a diazonium salt with an alkali arsenite. The following is a representative protocol adapted for the synthesis of 3-nitrophenylarsonic acid, a precursor to the target molecule.
Materials:
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3-Nitroaniline
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Concentrated Hydrochloric Acid
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Sodium Nitrite
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Sodium Arsenite (NaAsO2)
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Sodium Hydroxide
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Cuprous Chloride (catalyst)
-
Ice
-
Activated Charcoal
-
10% Ammonium Hydroxide solution
Procedure:
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Diazotization of 3-Nitroaniline: Dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0°C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.
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Preparation of Sodium Arsenite Solution: In a separate vessel, dissolve sodium arsenite and sodium hydroxide in water. Suspend cuprous chloride in this solution.
-
Bart Reaction: Slowly add the prepared diazonium salt solution to the sodium arsenite solution while stirring vigorously. Control the foaming that occurs due to the evolution of nitrogen gas. As the reaction proceeds, add a 10% sodium hydroxide solution in portions.
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Work-up and Purification: After the addition is complete, continue stirring and then warm the mixture. Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid until it is acidic to litmus paper. Add activated charcoal and concentrate the solution by heating. Filter the hot solution and then add more concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Crystallization: Allow the solution to cool, preferably overnight in a refrigerator, to induce crystallization. Collect the crystals by filtration and wash with ice-cold water.
-
Recrystallization: For further purification, dissolve the crude product in 10% ammonium hydroxide solution, filter, and re-precipitate the acid by adding concentrated hydrochloric acid. Collect the purified crystals by filtration and wash with cold water until free of ammonium chloride. Dry the final product.
Analytical Determination by HPLC-ICP-MS
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation and quantification of organoarsenic compounds. The following outlines a general approach for the analysis of Methyl-(3-nitrophenyl)arsinic acid in a given matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
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Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Chromatographic Conditions (Example for a related compound):
-
Column: A suitable reversed-phase column (e.g., C18) or an anion-exchange column can be used depending on the specific separation requirements.
-
Mobile Phase: A buffered aqueous solution, often with an organic modifier like methanol. The pH of the mobile phase is critical for the separation of arsenic species. For example, a mobile phase of ammonium phosphate with methanol at a controlled pH can be effective.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Injection Volume: Dependent on the concentration of the analyte and the sensitivity of the instrument.
ICP-MS Conditions:
-
The ICP-MS is tuned to monitor the arsenic signal at m/z 75.
-
Instrumental parameters such as RF power, nebulizer gas flow rate, and lens voltages should be optimized for maximum sensitivity for arsenic.
Sample Preparation:
-
The sample preparation method will be matrix-dependent. For biological tissues, an enzymatic digestion (e.g., with trypsin) followed by a clean-up step using solid-phase extraction (SPE) or anion-exchange chromatography might be necessary to remove matrix interferences.[7][8] For water samples, simple filtration and dilution may be sufficient.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a logical workflow for the synthesis and purification of a nitrophenylarsonic acid, which is a precursor to the target compound.
Caption: Workflow for the synthesis and purification of 3-Nitrophenylarsonic acid.
Logical Relationship: Analytical Procedure
This diagram outlines the key steps involved in the analytical determination of an organoarsenic compound using HPLC-ICP-MS.
Caption: General workflow for the analysis of organoarsenic compounds by HPLC-ICP-MS.
Disclaimer: The information provided in this guide is intended for research and development purposes only. The synthesis and handling of arsenic-containing compounds should only be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The physicochemical data for analogous compounds are provided as estimates and should be experimentally verified for Methyl-(3-nitrophenyl)arsinic acid. No information regarding the signaling pathways of this specific compound was identified in the conducted literature search.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Nitrophenylarsonic acid | 618-07-5 [amp.chemicalbook.com]
- 3. CAS # 98-72-6, (4-Nitrophenyl)arsonic acid, (p-Nitrophenyl)arsonic acid, 4-Nitrobenzenearsonic acid, Hep-a-Stat, Histostat, Histostat 50, NSC 5085, Nitarson, Nitarsone, p-Nitrobenzenearsonic acid, p-Nitrophenyl arsenic acid - chemBlink [chemblink.com]
- 4. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]



